![molecular formula C26H22FNO5S B11618694 ethyl (5Z)-2-(4-ethoxyanilino)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B11618694.png)
ethyl (5Z)-2-(4-ethoxyanilino)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-4-oxothiophene-3-carboxylate
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Description
Ethyl (5Z)-2-(4-ethoxyanilino)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-4-oxothiophene-3-carboxylate is a useful research compound. Its molecular formula is C26H22FNO5S and its molecular weight is 479.5 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl (5Z)-2-(4-ethoxyanilino)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-4-oxothiophene-3-carboxylate is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C26H23NO5S2 |
Molecular Weight | 493.6 g/mol |
IUPAC Name | This compound |
Purity | Typically ≥ 95% |
The compound exhibits various biological activities, primarily through the modulation of signaling pathways and interaction with specific molecular targets. The following mechanisms have been identified:
- Nitric Oxide Production : this compound may enhance nitric oxide (NO) production, which plays a crucial role in vascular functions and immune responses. NO is known for its anti-inflammatory properties and ability to mediate tumoricidal effects in macrophages .
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis and inhibition of cell proliferation.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation by inhibiting the synthesis of pro-inflammatory cytokines such as IL-6 and IL-8, which are critical in various inflammatory diseases .
Pharmacological Profile
The pharmacological profile of this compound includes:
Pharmacological Action | Description |
---|---|
Anticancer Activity | Induces apoptosis in cancer cells; inhibits proliferation. |
Anti-inflammatory | Reduces levels of pro-inflammatory cytokines. |
Vasodilation | Enhances nitric oxide production leading to vasodilation. |
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response.
- Animal Models : In a murine model of inflammation, administration of this compound resulted in decreased paw swelling and reduced levels of inflammatory markers compared to control groups .
- Mechanistic Insights : Further mechanistic studies revealed that the compound might activate apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins, leading to enhanced apoptosis in cancer cells.
Properties
Molecular Formula |
C26H22FNO5S |
---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
ethyl (5Z)-2-(4-ethoxyphenyl)imino-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-4-hydroxythiophene-3-carboxylate |
InChI |
InChI=1S/C26H22FNO5S/c1-3-31-19-11-9-18(10-12-19)28-25-23(26(30)32-4-2)24(29)22(34-25)15-20-13-14-21(33-20)16-5-7-17(27)8-6-16/h5-15,29H,3-4H2,1-2H3/b22-15-,28-25? |
InChI Key |
CFJNHSPRCNVFCG-XVCGDLFISA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N=C2C(=C(/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)F)/S2)O)C(=O)OCC |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2C(=C(C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)S2)O)C(=O)OCC |
Origin of Product |
United States |
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